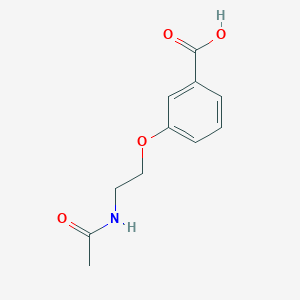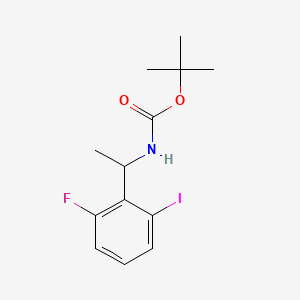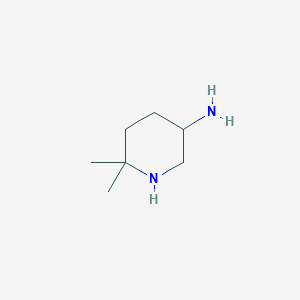
6,6-Dimethylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylpiperidin-3-amine is a chemical compound belonging to the amine class, specifically a tertiary amine. It is a derivative of ammonia with the molecular formula C9H19N. This compound features a branched piperidine structure, with methyl groups attached to the 6th carbon and an amine functional group on the 3rd carbon . Its distinctive structure and reactivity render it a versatile intermediate in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other fine chemicals for both industrial and research applications .
Vorbereitungsmethoden
The synthesis of 6,6-Dimethylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6,6-dimethylpiperidine with ammonia under specific conditions to introduce the amine group at the 3rd carbon . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
6,6-Dimethylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often used as intermediates in the synthesis of more complex organic compounds .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylpiperidin-3-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
3-Piperidinamine, 6,6-dimethyl-, (3S)-: This compound shares a similar structure but differs in stereochemistry, which can influence its reactivity and applications.
1-Benzyl-4,6-dimethylpiperidin-3-amine:
N,N-Dimethylpiperidin-3-amine: This compound has two methyl groups attached to the nitrogen atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
6,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
UFFKGTPSHYJTEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CN1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


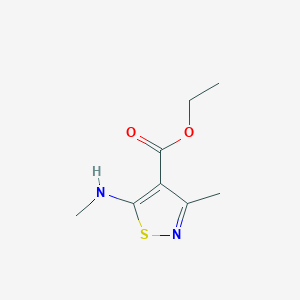
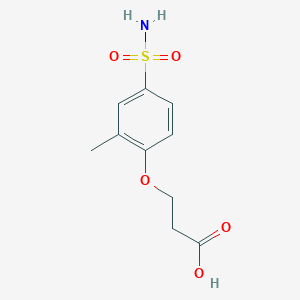
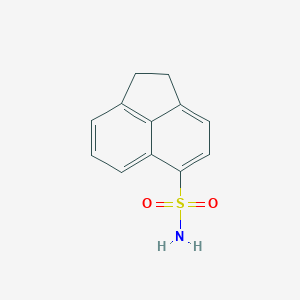
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
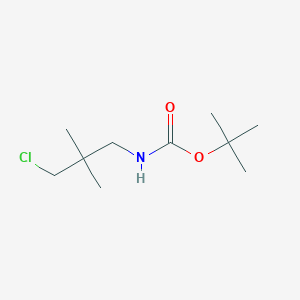
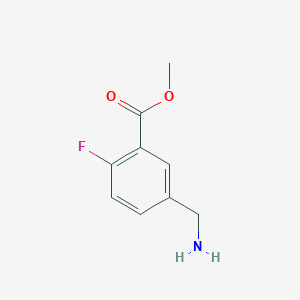
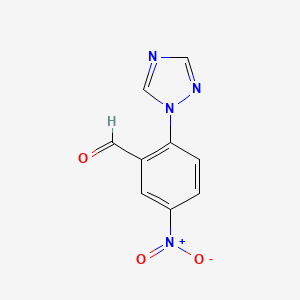
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
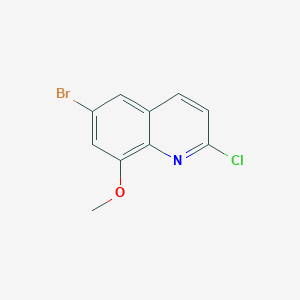
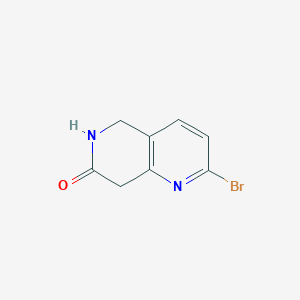
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
